molecular formula C20H26N2O B4270137 N-benzyl-2-(4-tert-butylcyclohexylidene)-2-cyanoacetamide

N-benzyl-2-(4-tert-butylcyclohexylidene)-2-cyanoacetamide

Cat. No.: B4270137
M. Wt: 310.4 g/mol
InChI Key: XYMDZBVENCEXLT-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-tert-butylcyclohexylidene)-2-cyanoacetamide is an organic compound characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-tert-butylcyclohexylidene)-2-cyanoacetamide typically involves the condensation of benzylamine with 4-tert-butylcyclohexanone, followed by the addition of cyanoacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-tert-butylcyclohexylidene)-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(4-tert-butylcyclohexylidene)-2-cyanoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-tert-butylcyclohexylidene)-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetamide moiety can act as a nucleophile, participating in various biochemical pathways. The benzyl and tert-butyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide
  • N-benzyl-2-(4-tert-butylphenoxy)acetamide
  • N-(5-benzyl-4-tert-butylthiazol-2-yl)-2-(4-substitutedpiperazin-1-yl)-acetamides

Uniqueness

N-benzyl-2-(4-tert-butylcyclohexylidene)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the cyanoacetamide moiety allows for versatile reactivity, while the tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions.

Properties

IUPAC Name

N-benzyl-2-(4-tert-butylcyclohexylidene)-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-20(2,3)17-11-9-16(10-12-17)18(13-21)19(23)22-14-15-7-5-4-6-8-15/h4-8,17H,9-12,14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDZBVENCEXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=C(C#N)C(=O)NCC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144869
Record name 2-Cyano-2-[4-(1,1-dimethylethyl)cyclohexylidene]-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588692-43-7
Record name 2-Cyano-2-[4-(1,1-dimethylethyl)cyclohexylidene]-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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